t-Butyl-2-pentylhydrazincarboxylate

Description

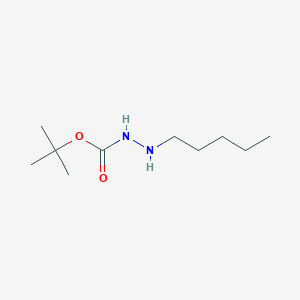

t-Butyl-2-pentylhydrazincarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group attached to a hydrazine backbone substituted with a pentyl chain. This compound is primarily utilized in organic synthesis as a protected intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the pentyl chain contributes to moderate lipophilicity, facilitating solubility in organic solvents. Its synthesis typically involves the reaction of pentyl hydrazine with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions .

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

tert-butyl N-(pentylamino)carbamate |

InChI |

InChI=1S/C10H22N2O2/c1-5-6-7-8-11-12-9(13)14-10(2,3)4/h11H,5-8H2,1-4H3,(H,12,13) |

InChI Key |

NKAVWNFIIZIDAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of t-Butyl-2-pentylhydrazincarboxylate can be contextualized by comparing it to three analogous compounds (Table 1). These compounds share the tert-butyl carbamate motif but differ in substituents and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights:

Structural Differences: The target compound features a linear pentyl chain, enhancing flexibility and lipophilicity compared to cyclic substituents in analogues. In contrast, [603130-13-8] incorporates a rigid tetrahydro-2H-pyran ring with a carboxylic acid, increasing polarity and restricting conformational mobility . [1172623-99-2] contains a difluorophenyl group, which improves metabolic stability and binding affinity in biological systems but reduces aqueous solubility. The hydroxyl group in this compound also enables hydrogen bonding, unlike the non-polar pentyl chain in the target . [693287-79-5] includes a tetrahydro-2H-pyran-4-yl group, offering intermediate polarity and steric bulk, which may influence reactivity in crosslinking reactions .

Reactivity and Stability: The tert-butyl group in all compounds ensures high thermal and chemical stability. However, the target compound’s pentyl chain reduces crystallinity, favoring solubility in non-polar media. [603130-13-8]’s carboxylic acid group introduces acidity (pKa ~4–5), enabling pH-dependent reactivity, whereas the target compound remains neutral under standard conditions . Fluorine atoms in [1172623-99-2] enhance oxidative stability but may complicate synthetic purification due to lower solubility .

Applications: The target compound is favored in drug intermediates requiring lipophilic protection (e.g., prodrugs). [603130-13-8] is critical in peptide synthesis for amino group protection . [1172623-99-2]’s fluorine motifs make it valuable in antiviral research, leveraging halogen bonding for target engagement .

Research Findings and Trends

Recent studies highlight that linear alkyl chains (e.g., pentyl in the target compound) improve bioavailability in drug candidates compared to cyclic analogues, though at the cost of reduced specificity. For instance, [693287-79-5]’s tetrahydro-pyran substituent shows higher enantioselectivity in asymmetric catalysis, whereas the pentyl chain in the target compound broadens substrate compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.